molecular formula C14H21N3O3 B2796455 4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415572-23-3

4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2796455
CAS No.: 2415572-23-3
M. Wt: 279.34
InChI Key: GTAGBPKQLVUVPJ-UHFFFAOYSA-N
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Description

4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a synthetic compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34. This compound is characterized by the presence of an oxazole ring, a morpholine ring, and a piperidine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of 4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves several steps. One common method includes the reaction of 4-(1,3-oxazol-4-ylmethyl)morpholine with piperidin-1-ylmethanone under controlled conditions. The reaction typically takes place in a solvent such as ethanol or DMF (dimethylformamide) and requires heating to around 60°C with constant stirring . The product is then purified through recrystallization from absolute ethanol.

Chemical Reactions Analysis

4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the oxazole ring.

Scientific Research Applications

4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-[(1,3-Oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine include:

    2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: This compound is also a potent inhibitor of specific enzymes and has applications in cancer treatment.

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar morpholine and piperidine structure and is used in various biological studies.

The uniqueness of this compound lies in its specific combination of the oxazole, morpholine, and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(1,3-oxazol-4-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c18-14(17-4-2-1-3-5-17)13-9-16(6-7-20-13)8-12-10-19-11-15-12/h10-11,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAGBPKQLVUVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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